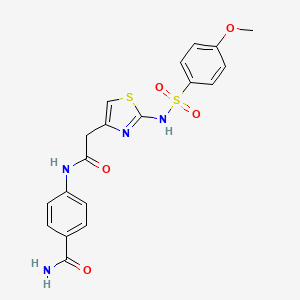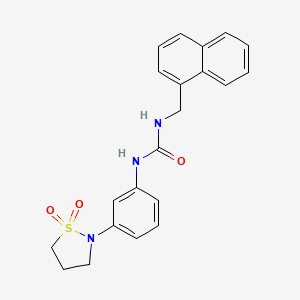![molecular formula C7H9NO4 B2356630 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione CAS No. 39974-68-0](/img/structure/B2356630.png)
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a research chemical with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used in scientific research due to its unique chemical properties.
作用機序
Target of Action
The primary targets of 3,8-Dioxa-1-azaspiro[4Related compounds have been found to interact with delta opioid receptors .
Mode of Action
The mode of action of 3,8-Dioxa-1-azaspiro[4It’s suggested that related compounds may bind to the orthosteric site of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by 3,8-Dioxa-1-azaspiro[4Related compounds have been found to exhibit a slight bias towards g-protein signaling .
Pharmacokinetics
The ADME properties of 3,8-Dioxa-1-azaspiro[4Related compounds have been optimized for optimal pk/pd profile .
Result of Action
The molecular and cellular effects of 3,8-Dioxa-1-azaspiro[4Related compounds have shown anti-allodynic efficacy in a model of inflammatory pain .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,8-Dioxa-1-azaspiro[4It’s known that certain environmental factors can influence the action of related compounds .
準備方法
The synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
化学反応の分析
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound includes an additional nitrogen atom in its structure, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJJABYHBJIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)







![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)


